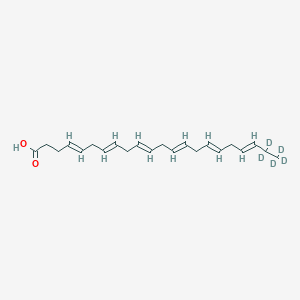
4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-, also known as DHA-d5, is a deuterated form of docosahexaenoic acid (DHA). This compound is an omega-3 polyunsaturated fatty acid with 22 carbon atoms and six double bonds. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves the incorporation of deuterium atoms into the DHA molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve low temperatures and pressures to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound often involves the use of algae as a biological source. The algae are cultivated under controlled conditions to produce high yields of DHA, which is then subjected to deuteration processes. Supercritical CO2 extraction is commonly used to isolate DHA from algae, followed by deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of peroxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of DHA in biological samples.
Biology: Studied for its role in cell membrane fluidity and signaling pathways.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory effects, particularly in neurodegenerative diseases and cardiovascular health.
Industry: Utilized in the production of nutritional supplements and functional foods
Mécanisme D'action
The mechanism of action of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It modulates signaling pathways related to inflammation and neuroprotection. The deuterium atoms provide stability, making it useful for tracing metabolic pathways and studying the effects of DHA in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,10,13,16,19-Docosahexaenoic acid: The non-deuterated form of DHA, widely studied for its health benefits.
5,8,11,14,17-Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar health benefits but fewer double bonds.
Arachidonic acid: An omega-6 fatty acid involved in inflammatory responses
Uniqueness
4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tool for metabolic studies. Its ability to trace metabolic pathways without altering the biological activity of DHA makes it invaluable in research .
Propriétés
IUPAC Name |
(4E,7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-ISKXWHICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
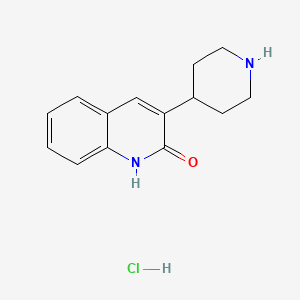
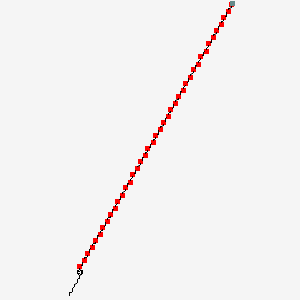
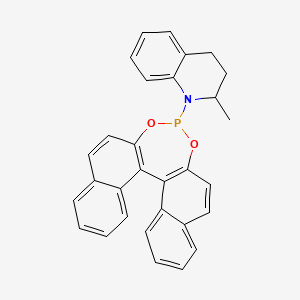
![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205419.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B8205429.png)
palladium(II)](/img/structure/B8205452.png)
![Ir[p-F(t-Bu)-ppy]3](/img/structure/B8205455.png)
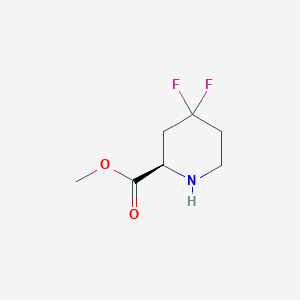
![3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)
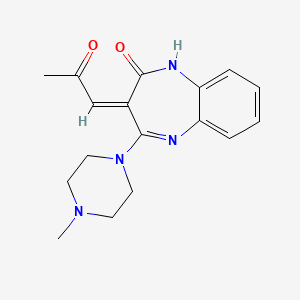
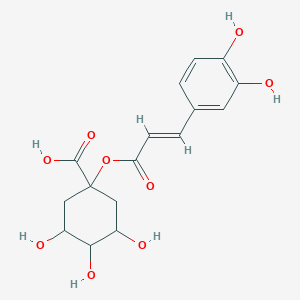
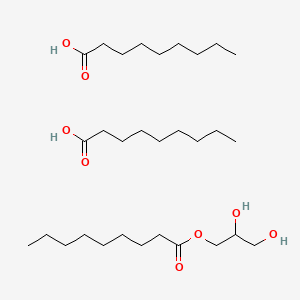
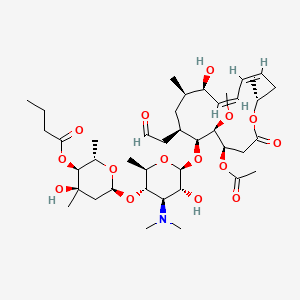
![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)
